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molecular formula C16H23NO2 B8523239 3-(3,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)piperidine CAS No. 62287-07-4

3-(3,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)piperidine

Cat. No. B8523239
M. Wt: 261.36 g/mol
InChI Key: WYIBWBJHDKTKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072685

Procedure details

A solution of 5.55 g of N-allyl-3-(3',4'-dimethoxyphenyl)-piperidine in 55 ml of 66% hydrobromic acid was refluxed for an hour and was evaporated to dryness. The residue was crystallized from isopropanol and then acetonitrile to obtain 3.27 g of N-allyl-3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide melting at 235° C.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[C:12]([O:18]C)[CH:11]=2)[CH2:5]1)[CH:2]=[CH2:3].[BrH:20]>>[BrH:20].[CH2:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([OH:18])[CH:11]=2)[CH2:5]1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
C(C=C)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
Name
Quantity
55 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
Br.C(C=C)N1CC(CCC1)C1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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